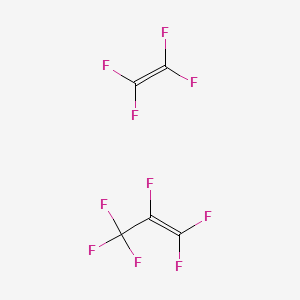

Hfp tfe

説明

特性

CAS番号 |

25067-11-2 |

|---|---|

分子式 |

C5F10 |

分子量 |

250.04 g/mol |

IUPAC名 |

1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |

InChI |

InChI=1S/C3F6.C2F4/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6 |

InChIキー |

PEVRKKOYEFPFMN-UHFFFAOYSA-N |

正規SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |

関連するCAS |

25067-11-2 |

製品の起源 |

United States |

Synthesis Methodologies and Polymerization Mechanisms of Fep Copolymers

Controlled Radical Polymerization Strategies for FEP Copolymers

Controlled Radical Polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers advantages over conventional free radical polymerization by providing better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, including block, graft, and star copolymers. acs.orgsigmaaldrich.comtcichemicals.comyoutube.com Techniques such as iodine transfer polymerization (ITP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been explored for the controlled polymerization of fluoroolefins, including those relevant to FEP synthesis. acs.orgup.ac.zaacs.org

CRP methods enable a dynamic equilibrium between active and dormant species, minimizing premature termination and allowing for polymer chains to grow at a more uniform rate. tcichemicals.comulisboa.pt This control is achieved through specific initiators and conditions that regulate chain growth. youtube.com While conventional radical polymerization of fluoroalkenes often leads to polymers with ill-defined end groups and broad molecular weight distributions, RDRP techniques facilitate the design of well-defined macromolecular architectures. acs.org

Emulsion Polymerization Techniques and Morphological Control in FEP Copolymer Synthesis

Emulsion polymerization is a widely used technique for producing FEP, typically conducted in water with a surfactant due to FEP's poor solubility in most solvents. wikipedia.org This method involves initiating polymerization with a water-soluble free-radical initiator in an emulsion containing water, monomers, and surfactants. acs.orgwikipedia.org Polymerization primarily occurs within polymer particles that form spontaneously and are stabilized by adsorbed surfactant molecules. acs.orgwikipedia.org

Emulsion polymerization offers advantages such as ease of heat removal, low latex viscosity at high polymer concentrations, and control over submicron particle size and morphology. acs.org While conventional emulsion polymerization often yields spherical particles, multi-step techniques can lead to composite morphologies like core-shell or phase-mixed structures, although the external morphology is typically still spherical. nsf.gov However, the preparation of non-spherical particles, such as snowman or multilobed shapes, via emulsion polymerization has been reported, often involving controlled phase separation and rearrangement within the particles. nsf.gov Factors like monomer conversion rate and the glass transition temperatures of the polymers can influence the final particle morphology. nsf.gov

Advanced Polymerization Kinetic Studies in FEP Copolymer Formation

Understanding the kinetics of FEP copolymerization is essential for controlling the process and resulting polymer properties. Radical copolymerization involves various competing reactions, including propagation, termination, and chain transfer. google.comnih.gov The relative reactivity of TFE and HFP monomers plays a significant role in the copolymer composition and sequence distribution. The monomer mixture is often biased to compensate for the lower reactivity of HFP. wikipedia.org

Studies on the crystallization kinetics of fluorinated copolymers like FEP have shown that the material's crystallization rate can be very fast, reaching maximum crystallinity even at high cooling rates. researchgate.net The incorporation of HFP disrupts the ordered structure typical of PTFE, leading to lower crystallinity and a reduced melting point in FEP. wikipedia.orgresearchgate.net Kinetic models, such as the non-isothermal formulation of the Avrami equation, are used to describe the crystallization behavior. researchgate.net

Catalytic Systems and Their Influence on FEP Copolymer Architecture

While FEP synthesis primarily relies on free-radical initiation, the influence of catalytic systems can be relevant in related fluoropolymer chemistry and potentially in modified FEP synthesis or post-polymerization modifications. For instance, in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Organometallic Mediated Radical Polymerization (OMRP), metal complexes, such as those based on cobalt, are used to mediate the polymerization process and control chain growth. acs.orgtcichemicals.comulisboa.pt

Although direct catalytic systems for standard TFE-HFP radical copolymerization to form FEP are not as widely discussed as initiators like peroxydisulfate (B1198043) wikipedia.org, research into catalytic approaches in fluoropolymer synthesis continues, particularly in the context of achieving greater control over polymer architecture and incorporating functional groups. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of Fep Copolymers

Spectroscopic Probes for FEP Copolymer Structural Elucidation

Spectroscopy plays a vital role in identifying the functional groups present in FEP, determining the copolymer composition, and understanding the arrangement of monomer units along the polymer chain.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in FEP Copolymer Analysis

FTIR spectroscopy is widely used to identify the characteristic functional groups within FEP copolymers, confirming the presence of both TFE and HFP derived units. Analysis of FTIR spectra allows for the identification of specific vibrational bands associated with the C-F bonds in the polymer backbone and the -CF₃ groups from the HFP monomer. For instance, FTIR spectra of FEP powder show bands attributed to the stretching vibration of the -CF₂-CF₂- units, typically around 1201 cm⁻¹ and 1146 cm⁻¹. A peak around 981 cm⁻¹ is assigned to the -CF₃ stretching vibration of the hexafluoropropylene unit, and a peak at 750 cm⁻¹ is characteristic of the CF–CF₃ moiety. nih.gov FTIR can also be used in evolved gas analysis during thermal degradation, indicating the elimination of HFP species at certain temperatures, with weak peak intensities observed at 1391 and 1790 cm⁻¹ corresponding to C-F of CF₃ in C₃F₆ and C=C of C₂F₆, in addition to strong bands attributed to the CF₂ moiety at 1032, 1184, and 1328 cm⁻¹. up.ac.za FTIR-ATR can confirm grafting processes onto fluoropolymers by detecting new bands associated with the grafted substance. scirp.org

Raman Spectroscopy Investigations of FEP Copolymer Microstructure

Raman spectroscopy complements FTIR by providing information about the vibrational modes of the polymer chains, which can be sensitive to the copolymer's microstructure and crystallinity. While the provided search results primarily discuss Raman spectroscopy for other copolymers like ethylene-propylene nih.govconicet.gov.ar and vinylidene fluoride-trifluoroethylene rsc.org, the technique is generally applicable to fluoropolymers. Raman spectroscopy can elucidate fine details of the microstructure and analyze crystal type and content in semicrystalline copolymers. nih.govconicet.gov.ar Temperature-resolved Raman measurements can help to interpret complex melting patterns and reveal crystal chemical composition and melting temperature ranges. nih.gov Specific vibrational signatures can be used to analyze crystal content and type. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy in FEP Copolymer Chain Conformation Studies

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for determining the composition and sequence distribution of monomers in FEP copolymers, offering insights into chain conformation. Solid-state ¹⁹F NMR spectroscopy can elucidate the structure and determine the composition of FEP copolymers. up.ac.zaup.ac.za Peaks at specific chemical shifts (-67.44, -70.46, and -112.10 ppm) are indicative of the –CF₃ and –CF₂ units of the HFP monomer, while a peak at -183.42 ppm is due to the –CF unit of the HFP monomer, confirming the successful incorporation of HFP into the copolymer chain. up.ac.zaup.ac.za NMR relaxation studies can provide information on chain mobility and dynamics in both bulk FEP and drawn fibers, revealing anisotropy with fiber orientation in the magnetic field. researchgate.net ¹³C NMR spectroscopy can also be used to determine copolymer compositions, monomer sequence distributions, and stereoregularity in copolymers. kpi.uacnr.it

X-ray Photoelectron Spectroscopy (XPS) for FEP Copolymer Surface Elemental Composition

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost layers of the FEP copolymer. XPS analysis of FEP film surfaces primarily shows the presence of carbon and fluorine elements, with a small amount of oxygen potentially due to impurities or adsorbed water. mdpi.com The F/C ratio is a key indicator of the surface composition, expected to be around 2.00 for pure FEP. mdpi.comuh.edu XPS can detect changes in surface elemental composition after treatments like chemical activation, showing a significant reduction in fluorine and an increase in carbon and oxygen. mdpi.com Analysis of the C1s spectra can reveal peaks corresponding to different carbon environments, such as C-C, C-O, C=O, -CF₂, and -CF₃ groups, providing insights into the functional groups present on the surface. mdpi.com

Microscopic Techniques for FEP Copolymer Morphology and Topography

Scanning Electron Microscopy (SEM) of FEP Copolymer Structures

SEM is a versatile technique used to examine the surface morphology and topography of FEP copolymers at various magnifications. SEM analysis can reveal the physical form of FEP samples, such as the presence of spheres and rods at low HFP concentrations in the monomer feed and predominantly spheres at high HFP concentrations. up.ac.za SEM images can show the cross-section and surface morphology of FEP hollow fiber membranes. rsc.org The technique is also used to study changes in surface topography after various treatments, such as plasma etching, which can create nano-protrusions on the surface. researchgate.net SEM can be combined with Energy-dispersive X-ray spectroscopy (EDX) for elemental analysis of the observed structures, which can be valuable for identifying membrane fouling, for example. researchgate.net SEM has also been used to examine the surface topography of polymers after wet-chemical etching, showing the formation of pits and cracks depending on the etching time. researchgate.net

Here is a summary of typical spectroscopic data points for FEP analysis:

| Technique | Analyte/Feature | Characteristic Data | Reference |

| FTIR | -CF₂-CF₂- stretching | ~1201 cm⁻¹, ~1146 cm⁻¹ | nih.gov |

| FTIR | -CF₃ stretching (HFP unit) | ~981 cm⁻¹ | nih.gov |

| FTIR | CF–CF₃ moiety | ~750 cm⁻¹ | nih.gov |

| FTIR | HFP species (thermal deg.) | 1391 cm⁻¹, 1790 cm⁻¹ (weak) | up.ac.za |

| FTIR | CF₂ moiety (thermal deg.) | 1032 cm⁻¹, 1184 cm⁻¹, 1328 cm⁻¹ (strong) | up.ac.za |

| ¹⁹F NMR | –CF₃, –CF₂ (HFP unit) | -67.44 ppm, -70.46 ppm, -112.10 ppm | up.ac.zaup.ac.za |

| ¹⁹F NMR | –CF (HFP unit) | -183.42 ppm | up.ac.zaup.ac.za |

| XPS | F/C ratio (untreated FEP) | ~2.00 | mdpi.comuh.edu |

| XPS | C1s peak: C-C | ~284.7 eV | mdpi.com |

| XPS | C1s peak: C-O | ~286.5 eV | mdpi.com |

| XPS | C1s peak: C=O | ~288.3 eV | mdpi.com |

| XPS | C1s peak: -CF₂ | ~292.2 eV | mdpi.com |

| XPS | C1s peak: -CF₃ | ~293.6 eV | mdpi.com |

Transmission Electron Microscopy (TEM) for FEP Copolymer Microstructure Analysis

Transmission Electron Microscopy (TEM) is a valuable tool for analyzing the microstructure of FEP copolymers. While the search results did not provide specific TEM images or detailed analyses solely focused on FEP copolymer microstructure in the context of the provided outline, TEM is a standard technique for observing polymer morphology, including phase separation, crystalline regions, and the distribution of components in copolymers or composites. For instance, TEM has been used to examine the morphology of other materials, showing small crystallized particles within an amorphous matrix or distinct interfaces between different phases in composites. functmaterials.org.uaresearchgate.net This suggests its applicability in understanding the microstructural arrangement within FEP copolymers, especially when blended or modified.

X-ray Diffraction (XRD) and Crystallinity Studies in FEP Copolymers

X-ray Diffraction (XRD) is widely used to study the crystalline structure and determine the degree of crystallinity in FEP copolymers. FEP polymers are semi-crystalline materials. up.ac.za XRD analysis of FEP typically shows a characteristic crystalline peak in the 2θ range of 17-19°, which corresponds to the (100) plane of a two-dimensional hexagonal packing structure. researchgate.net The peak with the highest intensity, often around 17.85° or 18°, is associated with the crystalline phase. researchgate.net Research indicates that the amorphous region in FEP increases as the concentration of HFP increases. up.ac.za Studies using XRD have also shown that when FEP is blended with other polymers, the degree of crystallinity of FEP can decrease. functmaterials.org.ua

Advanced Thermal Analysis Methodologies for FEP Copolymer Phase Transitions

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal properties and phase transitions of FEP copolymers. up.ac.zafunctmaterials.org.ualabmanager.com

DSC measures the heat flow to and from a sample as a function of temperature, providing data on phase transitions like melting and crystallization. up.ac.zalabmanager.comadvanced-emc.com For FEP, DSC results indicate that the melting temperature and heat of fusion decrease as the mol % of HFP increases in the copolymer. up.ac.za The melting point of FEP is typically in the range of 250-270 °C, which is lower than that of PTFE. functmaterials.org.ua DSC can also be used to study amorphous and crystalline behavior and glass transition temperatures in polymers. advanced-emc.com

TGA monitors the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing information about thermal stability and decomposition. up.ac.zafunctmaterials.org.ualabmanager.comadvanced-emc.com TGA analysis of FEP can show degradation temperatures. labmanager.com Evolved gas analysis (EGA), often used in conjunction with TGA, can identify the gaseous products evolved during thermal decomposition. up.ac.zaadvanced-emc.com For FEP, TGA-FTIR analysis has indicated that the initial degradation step may involve the elimination of HFP species, followed by the degradation of the PTFE backbone chain. up.ac.za The thermal stability of FEP can be affected when blended with other materials. functmaterials.org.ua

Interactive Data Table: Effect of HFP Content on FEP Thermal Properties up.ac.za

| Mol % HFP in Copolymer | Melting Temperature (°C) | Heat of Fusion (J/g) |

| 0.96 | 324.28 | 73.05 |

| 3.80 | 278.71 | 36.60 |

| (Note: Data points are illustrative based on trends observed in the source.) |

Degradation Pathways and Stability Research of Fep Copolymers

Radiolytic Degradation Mechanisms of FEP Copolymers

Radiolytic degradation of FEP involves the scission of polymer chains and the formation of free radicals upon exposure to various types of radiation. These processes can significantly alter the structural integrity and performance of the material.

Vacuum Ultraviolet (VUV) Radiation Effects on FEP Copolymer Integrity

VUV radiation, a component of solar radiation in space, is known to induce degradation in FEP copolymers. Studies have shown that VUV exposure can lead to the formation of an embrittled surface layer on FEP films. researchgate.netnasa.gov This embrittlement is believed to be caused by photochemical mechanisms, potentially involving chain scission. nasa.gov Analysis of FEP exposed to VUV radiation has revealed the formation of a terminal polymer radical. science.govnasa.govacs.org Spectroscopic studies, such as X-ray photoelectron spectroscopy (XPS), indicate that VUV exposure can lead to changes in the surface chemistry, including a decrease in CF₂ groups and an increase in CF, CF₃, and carbon bonded to oxygen. nasa.gov Surface morphology changes, characterized by a rough surface with undulations, have also been observed after VUV exposure. nasa.gov

Soft X-ray and Charged Particle (Electron/Proton) Induced Degradation in FEP Copolymers

Soft X-rays, generated during solar flares, and charged particles like electrons and protons, present in space radiation belts, can penetrate into the bulk of FEP and cause degradation. science.govnasa.gov Exposure to soft X-rays has been shown to cause embrittlement and a reduction in elongation-to-failure in FEP, similar to that observed in space-retrieved samples. nasa.govscience.gov The mechanism of embrittlement is thought to be consistent across different types of ionizing radiation. nasa.gov

Electron and proton radiation can induce embrittlement and degradation in polymers. science.govnasa.govnasa.gov Studies on aluminized FEP films exposed to proton radiation have shown changes in optical properties and microstructure. researchgate.net XPS analysis suggests that proton bombardment can expel fluorine atoms from the main chains, activating macromolecules and leading to the formation of radicals and free carbon atoms. researchgate.net Proton implantation can also contribute to the generation of functional groups. researchgate.net During proton irradiation, volatile species such as CF₃ radicals have been observed to outgas from the film surface. researchgate.net

Research on the synergistic effects of proton and electron radiation on aluminized FEP has indicated that while both can cause an absorption band in the near-ultraviolet to visual region, the combined effect on reflective properties might not be simply additive. researchgate.net The structural defects induced by electrons and protons can differ, with electrons potentially activating larger molecules and causing fluorine atom removal, while proton implantation plays a role in functional group formation. researchgate.net

Atomic Oxygen Interaction and Erosion Phenomena in FEP Copolymer Films

Atomic oxygen (AO), prevalent in low Earth orbit, is highly reactive and can cause significant erosion of FEP copolymers. researchgate.netnasa.govnasa.govnasa.gov Studies on FEP samples exposed to AO in space, such as those from the Long Duration Exposure Facility (LDEF), have shown substantial erosion yields. researchgate.netnasa.govnasa.govresearchgate.net The erosion yield for FEP Teflon on LDEF was found to be significantly higher than previous low fluence orbital data. nasa.govresearchgate.net The interaction of AO with FEP can lead to the formation of volatile oxidation products. acs.org

Laboratory studies using hyperthermal atomic oxygen beams have demonstrated significant erosion of FEP, with the extent of erosion dependent on the energy of the oxygen atoms. acs.orgnih.gov While AO is a primary driver of erosion, the combined effects with other environmental factors are also crucial.

Thermal Degradation Kinetics and Mechanisms of FEP Copolymers

Thermal degradation of FEP copolymers typically occurs at elevated temperatures, leading to chain scission and the release of volatile products. The strong carbon-fluorine bonds in fluoropolymers generally provide good resistance to thermal degradation compared to many other polymers. appstate.edu

Studies on the thermal degradation of FEP have reported decomposition starting at temperatures around 450 °C, with distinct stages observed at higher temperatures. up.ac.za The initial stage of decomposition is often attributed to the degradation of chain segments containing HFP units, while the second stage at higher temperatures is associated with the degradation of the PTFE backbone. up.ac.za Analysis of evolved gases during thermal degradation using techniques like FTIR and mass spectrometry can help identify the decomposition products, which may include HFP species and monomers from the PTFE backbone. up.ac.zaresearchgate.net

Kinetic analysis of thermal degradation involves determining parameters such as activation energy and the pre-exponential factor to understand the reaction mechanisms. mdpi.commdpi.com While the degradation mechanism is complex, involving initiation, propagation, and termination reactions, kinetic models can be applied to describe the process. mdpi.com

Chemical Degradation in FEP Copolymer Systems

FEP is known for its excellent chemical resistance to a wide range of substances, including most acids, bases, and organic solvents, due to its fully fluorinated structure. wikipedia.org However, it can be attacked by molten alkali metals, elemental fluorine, fluorine precursors, and concentrated perchloric acid. chemicalbook.com Chemical degradation can involve reactions that break the polymer chains or modify the chemical structure.

While the search results did not provide extensive details on specific chemical degradation pathways beyond the general resistance and susceptibility to certain aggressive agents, it is understood that chemical interactions can be exacerbated by other environmental factors.

Synergistic Environmental Effects on FEP Copolymer Durability

In real-world applications, particularly in space, FEP copolymers are often exposed to a combination of environmental factors simultaneously, leading to synergistic effects that can accelerate degradation. fluorocarbon.co.uknasa.govpbyplastics.comresearchgate.net The combined action of VUV radiation and atomic oxygen, for instance, has been shown to cause deeper erosion and different surface morphologies compared to exposure to either factor alone. researchgate.netresearchgate.net The embrittled surface layer formed by VUV radiation can be further affected by atomic oxygen. researchgate.net

Studies on materials retrieved from spacecraft like the Hubble Space Telescope (HST) have highlighted the impact of synergistic effects. science.govnasa.govresearchgate.netresearchgate.net The severe degradation, including cracking and embrittlement, observed on solar-facing surfaces of HST thermal control blankets made of metallized FEP is attributed to the combined effects of UV radiation, soft X-rays, charged particles, and thermal cycling. science.govscience.govnasa.govresearchgate.net The interaction of molecular oxygen with radicals formed by irradiation can also contribute to continued degradation over time, especially in the presence of air. nasa.gov

While some studies suggest that the erosion yields from simultaneous exposure to atomic oxygen and VUV or charged particles might be approximately additive, other research indicates more complex synergistic interactions that lead to enhanced degradation. acs.orgnih.gov The interplay between different degradation mechanisms underscores the importance of considering the full environmental spectrum when evaluating the long-term durability of FEP copolymers. researchgate.net

Mechanistic Investigations of Chain Scission and Crosslinking in FEP Copolymer Degradation

The degradation of FEP copolymers can be initiated by various factors, including thermal energy and radiation. up.ac.zascience.govnasa.govnih.govnih.govmdpi.com These factors can lead to the formation of free radicals within the polymer chains, triggering reactions that result in either chain scission (bond breakage in the polymer backbone) or crosslinking (formation of new chemical links between polymer chains). nist.govnih.govmdpi.comresearchgate.net The predominance of chain scission or crosslinking depends on the specific degradation conditions, such as temperature, the presence of oxygen, and the type and intensity of radiation. iaea.orgnih.govmdpi.comiaea.org

Thermal degradation of FEP has been reported to begin at temperatures around 450 °C, with more significant decomposition occurring at higher temperatures. up.ac.za Studies using techniques like Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry (MS) have proposed mechanisms for this process. up.ac.zacapes.gov.br One proposed mechanism suggests that the initial stage of decomposition involves the breakdown of chain segments containing HFP units, followed by the degradation of the PTFE backbone at higher temperatures. up.ac.za The analysis of evolved gases during thermal degradation has indicated the elimination of HFP species. up.ac.za

Radiation-induced degradation of FEP has also been extensively studied, particularly in the context of space environments. science.govnasa.govnasa.govresearchgate.net Research on FEP exposed to electron and proton radiation, as well as UV and X-rays, has shown that chain scission is a predominant mechanism, leading to a decrease in molecular weight and changes in mechanical properties like tensile strength and elongation. nasa.govnasa.govresearchgate.netnasa.gov For instance, studies on FEP retrieved from the Hubble Space Telescope (HST) revealed significant decreases in ultimate tensile strength and elongation, supporting chain scission as a primary degradation mechanism in the space environment. nasa.govnasa.govresearchgate.net

Interestingly, while chain scission is often dominant, research has also shown that crosslinking can occur in FEP under specific conditions, such as irradiation at elevated temperatures under a nitrogen atmosphere. iaea.orgiaea.org This crosslinking can lead to an increase in melt viscosity. iaea.org Although a detailed mechanism for crosslinking in FEP is still being developed, radical reactions involving the combination of specific radicals have been suggested as important pathways leading to branching and crosslinking. iaea.org

Research findings often involve the analysis of changes in material properties and chemical structure using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), FT-IR, X-ray photoelectron spectroscopy (XPS), and electron spin resonance (ESR) spectroscopy. up.ac.zascience.govcapes.gov.brresearchgate.netresearchgate.netaip.org These techniques provide valuable data on weight loss, changes in thermal transitions, identification of degradation products, and the formation of radicals and altered chemical bonds. up.ac.zascience.govcapes.gov.brresearchgate.netaip.org

While specific detailed data tables for chain scission and crosslinking rates in FEP under various conditions were not extensively provided in the search results, the research highlights the impact of these mechanisms on key properties. For example, tensile test results from HST FEP samples demonstrate the effect of degradation on strength and elongation. nasa.govnasa.govresearchgate.net

| Sample Location (HST) | Exposure Time (Years) | Ultimate Tensile Strength (MPa) | Elongation at Failure (%) |

| Pristine | 0 | - | - |

| SM1 MSS-D | 3.6 | Less degraded than SM2 | Less degraded than SM2 |

| SM2 LS | 6.8 | Most degraded | Most degraded |

| SM2 CVC | 6.8 | Less degraded than SM2 LS | Less degraded than SM2 LS |

Note: Data is qualitative based on comparative descriptions in the source nasa.gov. Specific numerical values for pristine FEP were not consistently available across the snippets.

Further research continues to explore the intricate balance between chain scission and crosslinking in FEP under different environmental stresses to better predict its long-term performance and develop strategies for stabilization. mdpi.comiaea.org

Surface Engineering and Functionalization of Fep Copolymers

Chemical Activation Strategies for FEP Copolymer Surface Modification

Chemical activation is one of the efficient methods for modifying the surface of FEP copolymers nih.gov. These methods typically involve using reactive chemical species to alter the surface structure and introduce functional groups mdpi.comnih.gov.

Sodium Naphthalene (B1677914) Treatment and Its Effects on FEP Copolymer Surface Chemistry

Sodium naphthalene treatment is a widely used chemical method for activating the surface of FEP due to its simplicity, low cost, and effectiveness mdpi.comnih.govholscoteurope.com. This treatment involves exposing the FEP film to a solution of sodium naphthalene, which leads to defluorination and the introduction of reactive sites on the polymer surface researchgate.netmdpi.comtandfonline.com.

Research indicates that the chemical activation conditions, such as the concentration of the sodium naphthalene solution, the solvent used, and the activation time, significantly influence the surface properties of the FEP film mdpi.comresearcher.life. For instance, increasing the concentration and activation time can lead to the appearance of granular substances on the surface mdpi.comresearcher.life. The choice of solvent also plays a crucial role; using tetrahydrofuran (B95107) (THF) as a solvent can cause the film to turn brown, while 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) results in less significant color change mdpi.comresearcher.life.

X-ray Photoelectron Spectroscopy (XPS) analysis of FEP films treated with sodium naphthalene solution shows a significant reduction in the amount of fluorine element and a dramatic increase in the amounts of carbon and oxygen elements on the surface researchgate.netmdpi.com. This indicates the removal of fluorine and the incorporation of oxygen-containing functional groups, such as C=O researchgate.netnih.gov.

The sodium naphthalene system has demonstrated a stronger activation ability compared to some plasma treatments, such as Argon plasma mdpi.comresearcher.life. Even after subsequent treatment with Ar plasma, FEP films activated by a sodium naphthalene-DMI solution maintained a high surface energy, attributed to the presence of numerous oxygen-containing groups nih.gov.

Table 1: Effect of Sodium Naphthalene Treatment on FEP Surface Composition and Wettability

| Treatment Condition (Sodium Naphthalene-THF) | F/C Ratio (XPS) | O/C Ratio (XPS) | Contact Angle (°) | Surface Energy (mN m⁻¹) |

| Before activation | 2.00 researchgate.netmdpi.com | 0.04 researchgate.netmdpi.com | 112 mdpi.comresearcher.life | 34 mdpi.comresearcher.life |

| After activation (Increased concentration/time) | Significantly reduced researchgate.netmdpi.com | Dramatically increased researchgate.netmdpi.com | Significantly reduced (e.g., to 26) mdpi.comresearcher.life | Greatly enhanced (e.g., to 66) mdpi.comresearcher.life |

Note: Data compiled from various sources, specific values may vary based on exact treatment parameters.

The activated surface layer is often described as unsaturated and air-sensitive, containing functional groups like C=C, C≡C, alcohol, carbonyl, and aliphatic C-H bonds mdpi.comnih.gov. Further modification can introduce specific functional groups, such as hydroxyl groups mdpi.comutoronto.ca.

Plasma Treatment Methodologies for FEP Copolymer Surface Functionalization

Plasma treatment is an effective and environmentally friendly method for modifying fluoropolymer surfaces, including FEP piescientific.compiescientific.com. Plasma consists of energetic ions, electrons, radicals, and neutral species that interact with the polymer surface, leading to physical and chemical changes piescientific.compiescientific.com.

Plasma modification of FEP surfaces can involve ion bombardment, UV/VUV radiation, defluorination, radical formation, and functionalization piescientific.com. These processes break chemical bonds, create reactive sites, remove fluorine atoms, and introduce polar functional groups such as hydroxyl, carbonyl, or amino groups piescientific.compiescientific.com. This significantly increases surface polarity and compatibility with adhesives and coatings piescientific.com.

Different plasma gases have unique effects on FEP surface characteristics researchgate.netpiescientific.com. For instance, hydrogen plasma treatment can lead to both defluorination and oxidation, forming oxygen functional groups like C-O and C=O ingentaconnect.com. Remote hydrogen plasma treatment has been shown to make FEP surfaces hydrophilic and improve adhesion with copper metal researchgate.netingentaconnect.com. The peel strength of a Cu/FEP system increased significantly after remote hydrogen plasma treatment, with the failure mode shifting from the interface to within the FEP layer ingentaconnect.com.

Table 2: Effect of Different Plasma Treatments on FEP Surface Hydrophilicity and Adhesion

| Plasma Gas | Effect on Hydrophilicity (Water Contact Angle) | Effect on Adhesion (Peel Strength with Copper) |

| H₂ Plasma | Best hydrophilic modification researchgate.net | Highest peel strength researchgate.net |

| O₂ Plasma | Hydrophilic modification researchgate.net | Improved adhesion researchgate.net |

| Ar Plasma | Hydrophilic modification researchgate.net | Improved adhesion researchgate.net |

| N₂ Plasma | Hydrophilic modification researchgate.net | Improved adhesion researchgate.net |

Note: Based on comparative studies, specific values depend on treatment parameters.

Plasma treatment offers advantages over traditional chemical etching, such as being safer, cleaner, and not generating toxic waste piescientific.compiescientific.com. Vacuum plasma treatment provides precise, controlled, and uniform surface modifications piescientific.com.

Electron Beam and UV Irradiation for Controlled FEP Copolymer Surface Alteration

Electron beam and UV irradiation are also employed for the controlled alteration of FEP copolymer surfaces mdpi.comnih.govmdpi.com. These irradiation methods can induce changes in the polymer structure, leading to surface modification.

Electron beam irradiation can cause chain scission in fluoropolymers researchgate.net. While high molecular weight PTFE can be transformed into micropowder by electron beam treatment, FEP copolymers show a much higher resistance to gamma radiation compared to PTFE, allowing for grafting under a wider range of radiation doses without significantly affecting their mechanical properties researchgate.netsemanticscholar.org. Electron beam irradiation in the presence of air can incorporate carboxylic acid fluoride (B91410) groups, which hydrolyze to carboxylic groups near the surface, reducing hydrophobicity and improving compatibility with other materials researchgate.net. The concentration of carboxylic groups is higher in FEP and PFA compared to PTFE under identical irradiation conditions, attributed to the lower crystallinity of the copolymers researchgate.net.

UV irradiation, particularly vacuum UV (VUV) photo-oxidation, can also modify FEP surfaces. Exposure to VUV photo-oxidation downstream from Ar microwave plasma has been shown to improve wettability, cause surface roughening, defluorination, and the incorporation of oxygen-containing moieties tandfonline.com.

Radiation-induced graft copolymerization, initiated by gamma rays or electron beams, can be used to generate radicals in the grafting system on FEP films semanticscholar.orggoogle.com. This process allows for the grafting of various monomers onto the FEP substrate, offering control over the membrane composition by varying radiation dose, dose rate, monomer concentration, and temperature semanticscholar.org.

Chemical Vapor Deposition (CVD) for FEP Copolymer Membrane Surface Modification

Chemical Vapor Deposition (CVD) is a technique used for the physical modification of membrane surfaces, including FEP hollow fiber membranes rsc.orgrsc.org. CVD involves a gas-phase reaction to deposit a thin layer of material onto the membrane surface, endowing it with desired properties without significantly altering the bulk material's composition or strength rsc.orgrsc.orgmdpi.com.

For FEP hollow fiber membranes, CVD has been used to deposit a layer of polypyrrole (PPy) on the outer surface rsc.orgrsc.org. This process improves the hydrophilicity of the membranes and reduces the pore size, leading to increased rejection rates rsc.orgrsc.org. The layer formed by CVD is typically dense and uniform, firmly bonded to the substrate membrane, and its composition is easily controlled rsc.orgrsc.org.

Table 3: Effect of CVD Deposition Time on FEP/PPy Hollow Fiber Membrane Properties

| Deposition Time (min) | PPy Layer Morphology | Hydrophilicity | Membrane Pore Size | Rejection |

| 10 rsc.org | Homogeneous PPy layer rsc.orgrsc.org | Improved rsc.orgrsc.org | Reduced rsc.orgrsc.org | Increased rsc.orgrsc.org |

| 20 rsc.org | Homogeneous PPy layer rsc.orgrsc.org | Improved rsc.orgrsc.org | Reduced rsc.orgrsc.org | Increased rsc.orgrsc.org |

| 30 rsc.org | Homogeneous PPy layer rsc.orgrsc.org | Improved rsc.orgrsc.org | Reduced rsc.orgrsc.org | Increased rsc.orgrsc.org |

Note: Data based on PPy deposition via CVD on FEP hollow fiber membranes.

CVD, including initiated CVD (iCVD) and plasma-enhanced CVD (PECVD), offers advantages for modifying porous materials like electrospun membranes, producing ultra-thin, uniform, and defect-free coatings while retaining the original structural morphology mdpi.comnih.gov. These techniques allow for precise control over the deposited layer thickness and can be used to engineer pore size msrjournal.com.

Graft Polymerization and Surface Immobilization on FEP Copolymer Substrates

Graft polymerization and surface immobilization are techniques used to attach polymer chains or functional molecules onto the surface of FEP copolymers. These methods aim to introduce specific chemical functionalities and tailor the surface properties for various applications mdpi.comsemanticscholar.org.

Graft polymerization onto FEP can be initiated by various methods, including radiation-induced techniques (electron beam or gamma rays) semanticscholar.orggoogle.com. This involves generating radicals on the FEP surface, which then initiate the polymerization of monomers supplied from the surrounding medium semanticscholar.org. This process allows for the growth of polymer chains grafted onto the FEP backbone. For example, styrene (B11656) and acrylic acid monomers have been grafted onto FEP films using radiation-induced graft copolymerization to develop proton exchange membranes semanticscholar.org.

Surface immobilization involves attaching specific molecules, such as peptides, to the modified FEP surface utoronto.ca. Chemical activation methods, like sodium naphthalide reduction, can introduce reactive groups (e.g., hydroxyl or carboxylic acid) on the FEP surface, serving as anchor points for immobilization utoronto.ca. Peptides can then be coupled to these functionalized surfaces using coupling reagents utoronto.ca. Research has shown that peptide surface modification of FEP can enhance its interaction with biological entities, such as central nervous system neurons utoronto.ca.

Wettability and Adhesion Enhancement Studies of Modified FEP Copolymer Surfaces

A primary goal of FEP surface modification is to enhance its wettability and adhesion properties, which are initially poor due to its low surface energy and inertness piescientific.compiescientific.commdpi.comacs.org. Various modification techniques have been studied for their effectiveness in achieving this.

Chemical activation, such as sodium naphthalene treatment, significantly reduces the water contact angle and greatly increases the surface energy of FEP films, indicating improved wettability mdpi.comresearcher.life. For instance, contact angles were reduced from 112° to as low as 26° after sodium naphthalene treatment, with surface energy increasing from 34 mN m⁻¹ to 66 mN m⁻¹ mdpi.comresearcher.life.

Plasma treatment is also highly effective in improving FEP wettability by introducing polar functional groups and causing defluorination researchgate.netpiescientific.compiescientific.com. Different plasma gases result in varying degrees of hydrophilicity researchgate.net. Studies using remote H₂, N₂, O₂, and Ar plasmas showed that all were able to modify FEP surfaces to be more hydrophilic, with H₂ plasma being the most effective researchgate.net.

Adhesion enhancement is a critical outcome of FEP surface modification, enabling better bonding with various materials like metals, adhesives, and coatings researchgate.netpiescientific.comacs.org. Plasma treatment has been shown to improve adhesion between FEP sheets and copper metal, with the peel strength increasing significantly researchgate.netingentaconnect.com. The type of plasma gas influences the degree of adhesion improvement researchgate.net.

Surface modification by adsorption of functional polymers can also enhance wettability and adhesion acs.org. Sequential adsorption of two functional polymers was found to be more effective in improving FEP wettability than the adsorption of a single polymer acs.org. Peel tests indicated improved adhesive properties of FEP films after the adsorption of functional polymers acs.org.

The extent of wettability and adhesion enhancement depends on the specific modification method, the treatment parameters, and the resulting changes in surface chemistry and morphology mdpi.commdpi.comacs.org. Introducing polar functionality and increasing the density of surface dipoles are key factors in improving wettability uh.eduacs.org.

Table 4: Summary of Wettability and Adhesion Changes After FEP Surface Modification

| Modification Method | Effect on Wettability (Contact Angle) | Effect on Adhesion | Key Mechanism |

| Sodium Naphthalene Treatment | Significant decrease mdpi.comresearcher.life | Improved (e.g., with Ag coating) mdpi.com | Defluorination, introduction of oxygen-containing groups researchgate.netmdpi.com |

| Plasma Treatment (e.g., H₂, O₂, Ar, N₂) | Significant decrease researchgate.netscientific.net | Significant increase (e.g., with copper) researchgate.netingentaconnect.comscientific.net | Defluorination, introduction of polar functional groups, surface roughening researchgate.netpiescientific.compiescientific.comtandfonline.com |

| UV Irradiation (VUV) | Improvement tandfonline.com | Improved (e.g., with copper) tandfonline.com | Defluorination, incorporation of oxygen tandfonline.com |

| Adsorption of Functional Polymers | Improvement acs.org | Improvement (e.g., with adhesive tape) acs.org | Introduction of polar functionality acs.org |

Advanced Concepts in Fep Copolymer Applications Research

FEP Copolymers in Membrane Technology for Separation Processes

FEP copolymers are explored for their potential in membrane-based separation processes due to their inherent chemical inertness, thermal stability, and tunable surface properties. These characteristics are advantageous in demanding separation environments. Research in this area focuses on leveraging FEP's properties for applications such as gas separation and liquid filtration. advanceseng.comresearchgate.netmdpi.comtandfonline.com Studies have investigated the gas permeability and separation characteristics of FEP films, noting that properties can be influenced by factors such as irradiation dose. tandfonline.com The melt-processability of FEP, compared to the difficult processing of PTFE, facilitates its use in various membrane configurations. rsc.org

Hollow Fiber Membrane Fabrication and Performance Research

Significant research is dedicated to the fabrication and performance of FEP hollow fiber membranes. The melt-spinning method is a key technique employed for creating these membranes, often involving the use of pore-forming agents and diluents to control membrane morphology and pore structure. advanceseng.comrsc.orgresearchgate.netrsc.org

Studies have successfully fabricated FEP hollow fiber membranes with specific pore structures, including stretched pores, interfacial pores, and dissolved pores, resulting in a homogeneous sponge-like structure across the membrane cross-section. rsc.orgresearchgate.net This controlled morphology contributes to achieving desirable membrane performance characteristics such as high pure water flux. rsc.orgrsc.org

Research findings indicate that the mean pore size of FEP hollow fiber membranes can range from approximately 0.4 to 1 μm. researchgate.netrsc.org The addition of composite powders as pore-creating agents and the application of stretching processes have been shown to enhance pure water flux and porosity. researchgate.netrsc.org

Performance evaluations have demonstrated the potential of FEP hollow fiber membranes in applications like membrane emulsification, where they exhibit good performance attributed to suitable pore size distribution and stable hydrophobic surfaces. advanceseng.comresearchgate.net In vacuum membrane distillation, FEP hollow fiber membranes have shown high salt rejections, achieving values as high as 99.0% in tests using alkaline aqueous solutions at elevated temperatures. researchgate.net These membranes also demonstrated stability in strong alkaline environments over extended periods, maintaining mechanical strength and salt rejection, in contrast to other polymer membranes like poly(vinylidenefluoride) (PVDF) which showed weaker endurance. researchgate.net

Data on FEP hollow fiber membrane properties:

| Property | Value / Range | Fabrication Method | Reference |

| Mean Pore Size | 0.4 - 1 μm | Melt Spinning | researchgate.netrsc.org |

| Pure Water Flux | 842 L m⁻² h⁻¹ | Melt Spinning | rsc.org |

| Salt Rejection (VMD) | Up to 99.0% | Melt Spinning | researchgate.net |

| Porosity | 62.7% (example) | Electrospinning-Sintering | mdpi.com |

| Water Contact Angle | 124.2° ± 2.1° (example) | Electrospinning-Sintering | mdpi.com |

| Liquid Entry Pressure | 0.18 MPa (example) | Electrospinning-Sintering | mdpi.com |

FEP Copolymers in Energy Systems Research

FEP copolymers play a role in energy systems, particularly in the development of fuel cells. Their chemical stability, hydrophobicity, and thermal resistance are valuable attributes in the demanding environment of these devices. semanticscholar.org

Gas Diffusion Media in Polymer Electrolyte Membrane Fuel Cells (PEMFCs)

In Polymer Electrolyte Membrane Fuel Cells (PEMFCs), FEP is utilized as a hydrophobic agent in gas diffusion layers (GDLs) and microporous layers (MPLs). semanticscholar.orgrepec.orgmdpi.commdpi.com The primary function of FEP in these components is to improve water management, which is critical for efficient fuel cell operation. semanticscholar.orgrepec.orgmdpi.com Proper water management helps prevent issues like membrane dehydration and cell flooding. semanticscholar.org

Research has explored the effects of different quantities of FEP on the performance and durability of gas diffusion media. Studies have shown that optimizing the amount of FEP in GDMs can lead to improved electrochemical and diffusive properties. repec.orgmdpi.com For instance, in some studies, a FEP content of 10 wt% in carbon paper used for GDLs has demonstrated favorable fuel cell performance and limiting current density. researchgate.net

Accelerated stress tests have been conducted to evaluate the durability of FEP-based gas diffusion media. These tests assess the material's resistance to chemical and mechanical degradation. Results suggest that FEP-based GDMs can exhibit satisfactory durability, with fundamental properties like wettability, ohmic resistance, and mass transport resistance remaining relatively stable under stress conditions. repec.orgmdpi.com The addition of other components, such as carboxymethylcellulose (CMC), alongside FEP in GDMs has also been investigated to further reduce ohmic resistance and enhance MPL adhesion. repec.orgmdpi.com

FEP Copolymers in Spacecraft Thermal Control System Research

FEP copolymers have a history of use in spacecraft thermal control systems, leveraging their optical properties, thermal stability, and resistance to the space environment. wikipedia.orgeuroplas.com.vnwechemglobal.com Metallized FEP films, typically silvered or aluminized, are commonly used as the outer layers of multi-layer insulation (MLI) blankets on spacecraft surfaces. wechemglobal.comscience.govnasa.govdtic.mil These materials are chosen for their high reflectance, low solar absorptance, and high thermal emittance, which are crucial for maintaining desired temperatures on spacecraft. wechemglobal.comnasa.govdtic.mil

FEP's resistance to atomic oxygen erosion in low Earth orbit (LEO) is also a significant advantage compared to some other spacecraft polymers. nasa.govdtic.mil Despite its general robustness, FEP can experience degradation in the harsh space environment due to factors such as atomic oxygen, solar ultraviolet radiation, electron and proton radiation, and thermal cycling. science.govnasa.govdtic.milnih.gov

Studies on FEP samples retrieved from spacecraft like the Hubble Space Telescope (HST) and the Long Duration Exposure Facility (LDEF) have provided insights into the effects of prolonged space exposure. science.govnasa.govdtic.mil Observations on HST revealed severe cracking of the outer FEP layer in MLI blankets, particularly on surfaces exposed to the sun. science.gov Mechanical property analysis of retrieved samples indicated significant embrittlement, with the solar-facing surface losing a substantial portion of its mechanical strength and elasticity. science.govdtic.mil For example, FEP from LDEF showed changes in ultimate tensile strength and elongation to failure after exposure. dtic.mil

Data on Mechanical Properties of FEP from LDEF after Space Exposure:

| Sample Location | Exposure | Ultimate Tensile Strength (N/mm²) | % Elongation to Failure | Reference |

| Trailing Edge | Exposed | 230 (±40%) | 14 (±40%) | dtic.mil |

| Trailing Edge | Masked | 300 | 21 | dtic.mil |

| Leading Edge | Exposed | 290 | 19 | dtic.mil |

| Leading Edge | Masked | 310 | 20 | dtic.mil |

Research suggests that the degradation observed is a complex interplay of various environmental factors, with thermal cycling and radiation contributing to crack propagation along stress concentrations. science.govdtic.mil Investigations using techniques like density functional theory (DFT) are also being conducted to study the electronic and physical properties of FEP and explore potential methods, such as reinforcement with nanoparticles, to improve its stability in the LEO environment. nih.gov

Emerging Research in FEP Copolymer-Based Smart Materials

Emerging research explores the potential of FEP copolymers in the development of smart materials. While other fluoropolymers like PVDF are more widely known for their piezoelectric properties, FEP's unique characteristics make it a subject of investigation in this area. mdpi.comresearchgate.net

Studies are exploring the possibility of using FEP in the fabrication of piezoelectrets, which are dielectric materials exhibiting permanent polarization. researchgate.net The inherent properties of FEP, such as its excellent biological inertness and thermal charge stability, along with being hydrophobic and non-stick, make it a promising material for electret applications. researchgate.net Research involves exploring methods for surface modification of FEP to enhance specific functionalities required for smart material applications. researchgate.net

FEP Copolymers in Biocompatible Material Research

FEP copolymers are recognized for their excellent biocompatibility, making them suitable for various applications in the medical and scientific research fields. researchgate.netorigen.comaccupathmed.comfluoron.comnih.gov Their inertness minimizes unwanted interactions with biological tissues and fluids, which is crucial for ensuring safety and reliability in medical devices and cell culture environments. origen.comaccupathmed.comfluoron.com

FEP is used in the manufacturing of medical devices such as catheters and surgical tools, where its flexibility, biocompatibility, and non-stick properties are advantageous. accupathmed.comfluoron.com It provides a protective layer and facilitates smooth interaction with biological tissues. accupathmed.com FEP's resistance to sterilization processes is also a key factor in its medical-grade classification. fluoron.com

In cell culture applications, FEP bags are utilized due to their biocompatibility, optical clarity for non-invasive monitoring, and gas permeability which supports optimal cell growth. origen.com

Comparative studies have evaluated FEP alongside other materials in biological contexts. For instance, research comparing FEP with surfaces modified with polyethylene (B3416737) oxide (PEO)-like coatings showed differences in protein adsorption and leukocyte adhesion, highlighting the importance of surface properties in biocompatibility. nih.gov While FEP itself demonstrates good biocompatibility, surface modifications can further influence cellular responses. researchgate.netnih.gov FEP is also considered a soft and optically transparent thermoplastic, making it a promising material for applications requiring minimal foreign body response. researchgate.net

Cell Culture Applications: Material Biocompatibility Research

Fluorinated Ethylene Propylene (FEP), a copolymer derived from the monomers hexafluoropropylene (HFP) and tetrafluoroethylene (B6358150) (TFE), has garnered significant attention as a material for cell culture applications, primarily due to its favorable biocompatibility profile and advantageous material properties. Research in this area focuses on understanding the interactions between FEP surfaces and various cell types to assess its suitability as a substrate for in vitro studies and potential biomedical uses.

FEP is recognized for its chemical inertness and minimal risk of unwanted interactions with cultured cells, contributing to accurate and reliable research outcomes origen.com. Its high optical clarity allows for non-invasive monitoring and visualization of cell growth and behavior over time origen.com. Furthermore, FEP exhibits permeability to essential gases like oxygen and carbon dioxide, supporting efficient gas exchange crucial for optimal cell development and metabolic activity within a confined environment origen.comcellbios.com. While permeable to oxygen, FEP acts as a strong barrier to water vapor, which can help prevent significant water loss in non-humidified incubator environments insights.bio.

Studies have investigated the biocompatibility of FEP with different cell types, including human keratinocytes (HaCaT), human osteoblasts (U-2 OS), and primary fibroblasts (MRC-5) nih.govresearchgate.netmdpi.comresearchgate.net. Unmodified FEP can be relatively inert, sometimes showing lower cell adhesion compared to modified surfaces or control materials like tissue culture polystyrene mdpi.comresearchgate.net. To enhance cell interaction, surface modification techniques, such as argon plasma treatment, have been explored nih.govresearchgate.netresearchgate.net. Plasma treatment can alter the surface properties of FEP, including roughness, chemistry, and wettability, which in turn positively influences cell adhesion, spreading, and proliferation nih.govresearchgate.netresearchgate.net.

Research findings indicate that plasma-treated FEP surfaces can significantly improve the adhesion and viability of human keratinocytes researchgate.netresearchgate.net. One study reported that human keratinocytes cultured on modified FEP matrices showed almost 100% viability researchgate.net. The modification creates new oxygen-containing groups on the surface, leading to a significant change in wettability, which is believed to contribute to the increased biocompatibility researchgate.net.

The growth and viability of other cell types, such as human osteoblasts and primary fibroblasts, have also been evaluated on FEP substrates, including those with modified surfaces or coated with other biocompatible polymers nih.govmdpi.commdpi.com. While pristine FEP may show lower cell numbers, modified FEP or FEP coated with materials like polylactic acid (PLLA) or polymethyl methacrylate (B99206) (PMMA) can support increased cell adhesion and proliferation, sometimes comparable to control tissue culture polystyrene mdpi.commdpi.com. For instance, studies using PLLA honeycomb-like patterns on treated FEP showed significantly better support for fibroblast growth compared to pristine FEP mdpi.com.

Cytocompatibility testing, often following standards like ISO 10993-5, is a crucial part of evaluating materials for cell culture applications ri.sefda.goveag.com. These tests typically assess cell viability, proliferation, and morphology after exposure to the material or its extracts ri.seeag.com. The WST-1 method, which measures cell metabolic activity, has been used to monitor the response of cells cultured on FEP nih.gov.

While specific, comprehensive data tables comparing FEP across various studies and cell types are not consistently available in the provided snippets, the research collectively indicates that FEP, particularly with appropriate surface modifications, is a promising material for cell culture applications due to its inherent properties and the ability to enhance cell interactions.

Here is a summary of research findings on the interaction of different cell types with FEP:

| Cell Type | FEP Surface Condition | Observed Effect on Cells | Reference |

|---|---|---|---|

| Human Keratinocytes (HaCaT) | Pristine FEP | Lower cell adhesion and proliferation compared to treated FEP | researchgate.net |

| Human Keratinocytes (HaCaT) | Argon Plasma Treated FEP | Improved adhesion, spreading, proliferation, and nearly 100% viability | researchgate.netresearchgate.net |

| Human Osteoblasts (U-2 OS) | FEP and PS micropattern | Growth, viability, and morphology evaluated (WST-1 method used) | nih.gov |

| Primary Fibroblasts (MRC-5) | FEP and PS micropattern | Growth, viability, and morphology evaluated | nih.gov |

| Primary Fibroblasts (MRC-5) | Pristine FEP | Lower cell number compared to PLLA-coated FEP | mdpi.com |

| Primary Fibroblasts (MRC-5) | PLLA-coated Treated FEP | Significantly better cell growth compared to pristine FEP | mdpi.com |

| VAMPIRO U-2 OS cells | Unmodified FEP | Lowest number of cells compared to modified samples | mdpi.com |

| VAMPIRO U-2 OS cells | Plasma Treated FEP | Increased cell number compared to pristine FEP | mdpi.com |

| VAMPIRO U-2 OS cells | FEP with PMMA HCP structures | Markedly pronounced increase in cell number, comparable to control TCPS | mdpi.com |

| Monocytes | FEP bags | Comparable yields (60%) and viability (92%) after differentiation into DCs | insights.bio |

Fep Copolymer Composites and Blends: Interfacial Phenomena and Performance Enhancements

FEP Copolymer Blends with Other Fluoropolymers (e.g., PTFE, PVDF)

Blending FEP with other fluoropolymers like PTFE and polyvinylidene fluoride (B91410) (PVDF) is a strategy to combine the advantageous properties of the individual components or to improve processability.

Miscibility and Phase Behavior Studies of FEP Copolymer Blends

Studies on the miscibility and phase behavior of FEP copolymer blends are crucial for understanding their resulting morphology and properties. While direct studies on FEP/PTFE or FEP/PVDF miscibility were not extensively detailed in the search results, research on other fluoropolymer blends, such as PVDF-PTFE nanocomposites, highlights the importance of phase behavior in determining membrane properties researchgate.net. The miscibility and phase interaction in polymer blends significantly influence mechanical, thermal, and flame resistance performance eafit.edu.co.

Rheological Investigations of FEP Copolymer Blends

Rheological investigations provide insights into the flow behavior and processability of polymer blends. The rheological behavior of casting solutions for PVDF/FEP blend membranes has been studied. It was observed that increasing the FEP content in the casting solution decreased viscosity and increased the non-Newtonian index, indicating improved Newtonian-like flow properties, particularly at 60 wt.% FEP content researchgate.net. Rheological complexity has also been observed in other fluoropolymer composites, such as PVDF/graphene nanoplatelets composites, with increasing filler content researchgate.net.

Morphological Characterization of FEP Copolymer Blend Systems

Morphological characterization techniques, such as scanning electron microscopy (SEM), are employed to analyze the structure and distribution of phases in FEP copolymer blend systems. In PVDF/FEP blend membranes, increasing FEP content was shown to aid the formation of a larger and deeper finger-like pore structure in the cross-section morphology researchgate.net. For other blends like PEI/PBT/PTFE, morphological studies using SEM and TEM confirm miscibility results and can predict the encapsulation of one polymer phase by another eafit.edu.co.

Nanocomposites of FEP Copolymers with Inorganic Fillers (e.g., ZnO, SiO2)

The incorporation of inorganic fillers at the nanoscale into polymer matrices can lead to the development of nanocomposites with enhanced properties. While specific studies on FEP copolymer nanocomposites with ZnO or SiO2 were not prominently featured in the search results, research on related fluoropolymer nanocomposites provides relevant insights into dispersion, interfacial interactions, and stability.

Dispersion and Interfacial Interactions in FEP Copolymer Nanocomposites

The dispersion of nanoparticles and their interfacial interactions with the polymer matrix are critical for the performance of nanocomposites. Although direct information on FEP/ZnO or FEP/SiO2 was not found, studies on PVDF-HFP/SiO2 composites indicate that such composites can be used to enhance properties like thermochromism cenmed.com. In PTFE/SiO2 nanocomposites, epoxy grafted nano-SiO2 was used to improve creep resistance by bundling aligned macromolecular chains and increasing crystallinity, suggesting significant interfacial interactions researchgate.net.

Charge Transport and Electrical Phenomena in Fep Copolymers

Charge Carrier Dynamics and Trapping Mechanisms in FEP Copolymer Foils

The electrical conductivity of FEP is significantly influenced by the dynamics of charge carriers and the presence of trapping sites within its structure. As a dielectric, FEP has a very low concentration of intrinsic charge carriers. Therefore, charge transport phenomena are typically dominated by carriers injected from the electrodes under the influence of an electric field. aip.orgwikipedia.org

The semi-crystalline morphology of FEP copolymers plays a crucial role in charge trapping. The structure consists of crystalline lamellae embedded within an amorphous phase. The interfaces between these crystalline and amorphous regions, along with structural defects and impurities, create a distribution of localized energy states within the band gap of the polymer. researchgate.net These localized states act as trapping centers, capturing injected charge carriers (electrons or holes) and immobilizing them for a period. researchgate.netrsc.org

Research on FEP foils has shown that both surface and bulk traps are significant. Surface traps can be created by various factors, including oxidation, moisture absorption, and irregularities on the film's surface. Bulk traps are associated with the polymer's morphology as described above. researchgate.net The stability of charges in FEP electrets is a direct consequence of these deep traps, which can store charge for extended periods, especially at room temperature. researchgate.net The process of fluorination itself is linked to the creation of shallow trapping sites for charge carriers, which can impact the operational stability of devices using these materials. researchgate.net

Studies on thermally stimulated discharge (TSD) and surface potential decay measurements help to characterize these trapping mechanisms. For instance, potential decay in FEP films is observed to be significant only at elevated temperatures (e.g., 120 °C), suggesting that charge carriers are released from traps in a thermally activated process. researchgate.net The energy distribution of these traps is complex, and a more diverse crystalline structure can lead to a more complex energetic trap distribution. researchgate.net

Hopping Conduction Models in FEP Copolymer Systems

Given the prevalence of localized trapping sites, the dominant mechanism for charge transport in FEP, particularly at low to moderate electric fields, is described by hopping conduction models. aip.org In this framework, charge carriers injected into the material are quickly captured in traps. Conduction then occurs as these carriers "hop" from one localized trapping site to another through a thermally activated quantum-mechanical tunneling process. aip.orgresearchgate.net

A study on the voltage decay of FEP foils demonstrated that the charge transport mechanism is in good agreement with a hopping model. aip.org This model is characterized by three key parameters:

Free-carrier mobility (μ₀): The mobility of a charge carrier in the absence of traps.

Mean free time of a carrier between traps (τ): The average time a carrier moves before being captured by a trap.

Mean capture time in a trap (τt): The average time a carrier remains immobilized in a trap before being released.

The effective mobility of the charge carriers is drastically reduced by the trapping events. For instance, in one study, the effective mobility of negative charge carriers in FEP (A) at 100 °C was estimated to be as low as 2.2×10⁻¹⁶ cm²/V·s. aip.org This value is many orders of magnitude lower than the free-carrier mobility, highlighting the profound impact of trapping on the electrical conductivity of FEP. Other conduction mechanisms, such as ionic hopping, may also contribute, particularly in composite systems or at elevated temperatures. researchgate.net

Table 1: Parameters of the Hopping Conduction Model in FEP (A) at 100 °C

| Parameter | Description | Estimated Value | Source |

|---|---|---|---|

| Effective Mobility (μ_eff) | The overall average velocity of charge carriers in the material under an electric field, accounting for trapping events. | Approaches 2.2×10⁻¹⁶ cm²/V·s | aip.org |

| Free-Carrier Mobility (μ₀) | The intrinsic mobility of charge carriers in the conduction band, without the influence of traps. | Not explicitly determined, but significantly higher than μ_eff. | aip.org |

| Mean Free Time Between Traps (τ) | The average time a charge carrier travels before it is captured by a localized trapping site. | Dependent on trap density and capture cross-section. | aip.org |

| Mean Capture Time in a Trap (τt) | The average duration a charge carrier is immobilized in a trap before being thermally released. | Dependent on trap depth and temperature. | aip.org |

Influence of External Stimuli on Charge Transport in FEP Copolymers

External stimuli, primarily temperature and electric field strength, have a significant influence on charge transport phenomena in FEP copolymers.

Temperature: As indicated by the hopping conduction model, temperature is a critical factor. An increase in temperature provides the necessary thermal energy for trapped charge carriers to overcome the energy barrier of the trap and hop to an adjacent site or be released into the conduction band. aip.orgresearchgate.net This is clearly demonstrated in thermally stimulated surface-potential decay experiments, where charge migration becomes significant at elevated temperatures. researchgate.net Studies on polyimide-FEP films have shown that electrical conductivity increases with temperature, with a calculated activation energy of 0.70 eV, which is characteristic of an ion hopping mechanism in that specific composite system. researchgate.net

Electric Field: The strength of the applied electric field also affects charge transport. At low fields, conduction is generally ohmic, but as the field strength increases, the conduction mechanism can change. researchgate.net High electric fields can lower the potential barriers for charge release from traps (an effect known as the Poole-Frenkel effect), thereby increasing carrier mobility and conductivity. At very high field strengths, other mechanisms like space-charge-limited current (SCLC) can become dominant, where the transport is limited by the buildup of injected charge (space charge) near the electrode. researchgate.netresearchgate.net

Other Stimuli: While FEP is highly resistant to sunlight and UV radiation, prolonged exposure to high-energy radiation like gamma rays can create additional defects in the polymer structure, potentially altering the trap distribution and affecting long-term charge transport properties. pbyplastics.com

Dielectric Response and Polarization Phenomena in FEP Copolymers

FEP's primary application as an electrical insulator is due to its excellent dielectric properties, which are governed by its response to an applied electric field. zeusinc.com The key dielectric parameters are the dielectric constant (permittivity), dielectric strength, and dissipation factor (or dielectric loss).

The chemical structure of FEP, specifically the highly electronegative fluorine atoms bonded to the carbon backbone, is central to its dielectric behavior. zeusinc.com These strong C-F bonds are highly polar. In the absence of an external electric field, the dipoles associated with these bonds are randomly oriented. When an electric field is applied, these dipoles attempt to align with the field, a process known as orientational polarization. youtube.comyoutube.com This alignment stores electrical energy in the material. youtube.com

FEP exhibits a very low dielectric constant, typically around 2.0 to 2.1, and this value remains stable across a wide range of frequencies and temperatures. zeusinc.comteflon.com This low permittivity is desirable for high-frequency applications, as it minimizes capacitance and signal loss. The low value is a result of the relatively fixed positions of the fluorine atoms, which restricts the dipole orientation in response to the field.

The material also possesses a high dielectric strength, a measure of its ability to withstand a strong electric field without electrical breakdown. Values for 1-mil (25.4 µm) film can exceed 6,500 V/mil (260 kV/mm). teflon.com This exceptional insulating capability is again attributed to the strong C-F bonds and the low mobility of charge carriers, which prevents the formation of a conductive breakdown path. zeusinc.com

The dissipation factor, which represents the energy lost as heat during polarization, is about six times that of PFA (perfluoroalkoxy alkane), another fluoropolymer. wikipedia.org This indicates that FEP is a more non-linear conductor of electrostatic fields compared to PFA or PTFE. wikipedia.org

Table 2: Typical Electrical Properties of FEP

| Property | Typical Value | Unit | ASTM Method | Source |

|---|---|---|---|---|

| Dielectric Constant (1 MHz) | 2.0 - 2.1 | - | - | zeusinc.com |

| Dielectric Strength (short-time, 1 mil film) | >6,500 | V/mil | D149 | teflon.com |

| Volume Resistivity (@ 50% RH) | >10¹⁸ | ohm-cm | D257 | |

| Dissipation Factor (1 MHz) | 0.0007 | - | D150 | - |

| Surface Arc-Resistance | >300 (does not track) | sec | D495 | holscot.com |

Theoretical and Computational Modeling of Fep Copolymers

Density Functional Theory (DFT) Applications for FEP Copolymer Molecular Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method extensively used to compute the electronic structure of materials and predict various properties at the atomic scale, including molecular structure and reaction thermochemistry. mit.edu In the context of FEP copolymers, DFT calculations are applied to investigate the molecular structures of FEP chains and their interactions.

DFT can be used to calculate the molecular electrostatic potential (MESP) of FEP chain elements, providing insights into the charge distribution and reactive sites within the polymer structure. nih.govmdpi.com Studies have shown that the presence of specific functional groups, such as the -CF=CF₂ bond, can lead to electron-poor regions within the polymer chain, influencing its interactions and behavior. nih.gov

Furthermore, DFT calculations have been employed to model FEP and its interactions with other materials, such as nanoparticles. For instance, DFT has been utilized to study the interaction of FEP model molecules with metal oxides like ZnO and SiO₂ to understand how these interactions affect the physical, chemical, thermal, and electrical stability of FEP, particularly in demanding environments like low earth orbit. researchgate.net These studies can help in designing protective layers or composites with enhanced properties.

DFT is also valuable in studying the effect of chemical modifications on the FEP surface. By calculating the electronic structure and interactions of modified FEP surfaces with other substances, researchers can understand the mechanisms behind improved adhesion or other surface properties. researchgate.net

Molecular Dynamics Simulations of FEP Copolymer Systems

Molecular Dynamics (MD) simulations are computational techniques that determine the trajectories of atoms and molecules by solving Newton's equations of motion using molecular mechanical force fields. mit.edumdpi.com MD simulations are particularly useful for investigating the dynamic properties of polymer systems over longer time and larger length scales compared to purely quantum mechanical methods. mdpi.com

MD simulations have been applied to study the microstructure and transport behavior within FEP-based systems, such as radiation-grafted FEP films used as proton exchange membranes. researchgate.net These simulations can provide insights into the formation of water channels and the transport of water molecules and ions within the polymer membrane, which are crucial for applications like fuel cells. researchgate.netacs.org

While all-atom MD simulations can be computationally intensive for long polymer chains, coarse-grained MD (CGMD) approaches can be employed to reduce the computational cost while still providing qualitative analysis of polymeric systems. mdpi.comnih.gov MD simulations can also be used in conjunction with other techniques, such as the Free Energy Perturbation (FEP) method, to calculate properties like the work of adhesion at solid-liquid interfaces involving FEP. npl.co.uk

Predictive Modeling of FEP Copolymer Structural and Electronic Properties

Computational modeling, including DFT and MD, plays a significant role in predicting the structural and electronic properties of FEP copolymers. These methods allow researchers to estimate properties even before experimental synthesis or characterization. aps.org

DFT calculations can predict the electronic characteristics of FEP, such as the total dipole moment (TDM) and the HOMO/LUMO band gap energy (ΔE). researchgate.netmdpi.com These properties are indicative of the material's electrical behavior and chemical reactivity. By studying how these properties change upon interaction with other materials or under different conditions, predictive models can help in designing FEP-based materials with desired electronic features. researchgate.netmdpi.com

Predictive modeling can also focus on the structural aspects of FEP. While FEP is a semicrystalline copolymer, the detailed atomic organization in its crystalline regions can be complex. diva-portal.orgmdpi.com DFT can be used to identify plausible ground-state and excited-state motifs and predict the elastic response of the crystalline structures. aps.orgdiva-portal.org This is particularly relevant for understanding the mechanical properties of FEP films and how they are affected by processing or environmental factors like heat and UV radiation. mdpi.com

The combination of computational and experimental approaches is powerful for validating predictive models and gaining a comprehensive understanding of FEP properties. mdpi.com

Future Directions and Emerging Research Avenues in Fep Copolymer Science

Advanced Manufacturing Techniques for FEP Copolymer Structures

Advancements in manufacturing techniques are crucial for realizing the full potential of FEP copolymers. Traditional methods like extrusion and injection molding are well-established for melt-processable FEP. nh-oring.dewikipedia.org However, emerging research is exploring more sophisticated techniques to create intricate structures and enhance material performance.

One promising area is the application of additive manufacturing (3D printing) to FEP-based materials. While challenges exist due to FEP's processing temperatures, research is exploring FEP-based composite materials for 3D printing of lightweight structural components. wechemglobal.com Additive manufacturing could allow for the creation of complex geometries not easily achievable with traditional methods, opening doors for customized and highly functional FEP parts in various industries. chromistechnologies.com

Laser-assisted processing technologies are also being investigated for high-precision manipulation of fluoropolymer materials, including potentially FEP, to achieve precise cutting and surface activation for improved adhesive properties. wechemglobal.com These advanced techniques can lead to the fabrication of FEP components with enhanced dimensional accuracy and tailored surface characteristics for specific applications.

Sustainable Synthesis and Recycling Strategies for FEP Copolymers